Tinophylloloside
Overview
Description
Tinophylloloside is a naturally occurring compound that has gained significant attention in recent years due to its potential therapeutic properties. It is a glycosylated flavonoid that is found in the leaves of the plant Tinophyllum peltatum. This compound has been the subject of numerous studies, and its synthesis, mechanism of action, and physiological effects have been extensively investigated.
Scientific Research Applications
Cochlospermum tinctorium Roots : Polysaccharides and polyphenols, including Tinophylloloside, in the roots of Cochlospermum tinctorium show anti-ulcer, radical scavenging, and immunomodulating activities, contributing to its traditional use in treating various diseases (Nergård et al., 2005).
Tinospora cordifolia : This plant contains immunomodulatory active compounds, enhancing phagocytic activity and nitric oxide generation in human cells (Sharma et al., 2012).
Morinda citrifolia L. Leaves : Tin chlorophyllin derived from these leaves exhibits potential antioxidant activity, supporting its role in human health protection and disease prevention (Pavithra & Banu, 2017).
Coreopsis tinctoria Nutt. : Commonly known as Snow Chrysanthemum, it has diverse biological activities, including antidiabetes, antioxidant, anti-inflammatory, and neuroprotective effects, and is a non-toxic herb (Shen et al., 2020).
Fibraurea tinctoria : This plant contains Tinophylloloside, identified as a bitter principle in its non-alkaloidal fraction, demonstrating the diversity of its pharmacological properties (Itokawa et al., 1986).
Tinospora Species : Tinospora species exhibit strong immunomodulatory effects, but detailed studies and toxicity assessments are needed for clinical applications (Haque, Jantan, & Bukhari, 2017).
Antiproliferative and Anti-tumor Activity : Organotin compounds have shown promising antiproliferative and anti-tumor activity in recent years (Hadjikakou & Hadjiliadis, 2009).
properties
IUPAC Name |
methyl (2S,4aS,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O11/c1-26-6-4-15-24(33)37-17(13-5-7-35-12-13)10-27(15,2)19(26)9-14(8-16(26)23(32)34-3)36-25-22(31)21(30)20(29)18(11-28)38-25/h5,7-8,12,14-15,17-22,25,28-31H,4,6,9-11H2,1-3H3/t14-,15+,17-,18+,19+,20+,21-,22+,25+,26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTGQGFLTYWGDL-HMAXOINASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1CC(C=C2C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C)C5=COC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3C(=O)O[C@@H](C[C@]3([C@@H]1C[C@H](C=C2C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)C5=COC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tinophylloloside | |
CAS RN |
102907-33-5 | |
Record name | Tinophylloloside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102907335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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